Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid
Description
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid is a bicyclic carboxylic acid derivative characterized by a norbornane (bicyclo[2.2.1]heptane) core substituted with a 4-methylbenzoyl group at the exo-3 position and a carboxylic acid group at the endo-2 position. Its methyl ester derivative (CAS 517892-19-2) is commercially available for research and industrial applications, with a molecular formula of C₁₇H₂₀O₃, molecular weight of 272.34 g/mol, and PubChem CID 12996454 . The compound is primarily utilized in synthetic chemistry and materials science, with suppliers like Santa Cruz Biotechnology and Aladdin Scientific offering it in quantities up to 250 mg .
Properties
Molecular Formula |
C16H18O3 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
(1S,2S,3S,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18O3/c1-9-2-4-10(5-3-9)15(17)13-11-6-7-12(8-11)14(13)16(18)19/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13+,14+/m1/s1 |
InChI Key |
OLIJDVVFIGHTLM-RFGFWPKPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition as the Core Synthetic Step
The fundamental approach to synthesizing this compound involves the Diels-Alder reaction between cyclopentadiene and an appropriate aroyl-substituted dienophile or precursor.
Starting Materials: Freshly distilled cyclopentadiene and 4-methylbenzoyl-substituted precursors (e.g., 4-methylbenzoylpropynoic acid or related derivatives).
Reaction Conditions: The Diels-Alder reaction is typically conducted at controlled temperatures below 45°C to maintain selectivity and prevent side reactions. The reaction mixture is stirred for several hours (e.g., 2 hours at 40°C) to ensure completion.
Outcome: Formation of a mixture of bicyclo[2.2.1]heptene derivatives, including both endo and exo isomers, with the bicyclic core structure established.
This step yields intermediates such as 3-substituted bicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters, which require further processing to obtain the target acid.
Esterification and Hydrolysis Steps
Following the Diels-Alder reaction, the crude product mixture is subjected to esterification or hydrolysis to convert functional groups into the desired carboxylic acid or ester forms.
Esterification: The crude acid intermediates can be refluxed with methanol in the presence of acid catalysts such as concentrated sulfuric acid to form methyl esters. This step facilitates purification and characterization.
Hydrolysis: The methyl esters are then hydrolyzed under basic conditions (e.g., 10% sodium carbonate solution) to regenerate the carboxylic acid functionality selectively, yielding the exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid.
Purification: The acid product is extracted with organic solvents (e.g., methylene chloride), followed by recrystallization from ethyl acetate or similar solvents to obtain pure compound.
Isomerization Control and Stereoselectivity
Isomerization between endo and exo forms is a critical consideration in the synthesis:
Isomerization Phenomena: Heating in acidic or basic solutions can induce isomerization from diendo-3-aroylbicyclo[2.2.1]heptane-2-carboxylic acids to the exo-3-aroyl isomers. This process can be exploited to increase the yield of the desired exo isomer.
Stereoselectivity: The reaction conditions and choice of reagents influence the stereochemical outcome, favoring the exo-3-(4-methylbenzoyl) substitution pattern with the carboxylic acid in the endo position.
Summary of a Representative Synthetic Route
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Cyclopentadiene + 4-methylbenzoylpropynoic acid, <45°C, 2 h | Mixture of bicyclo[2.2.1]heptene derivatives | Diels-Alder cycloaddition |
| 2 | Reflux with methanol + H2SO4 | Methyl esters of bicyclic acids | Esterification for purification |
| 3 | Hydrolysis with 10% Na2CO3 | This compound | Selective conversion to acid |
| 4 | Recrystallization from ethyl acetate | Pure target compound | Purification |
Physical and Chemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C16H18O3 |
| Molecular Weight | 258.31 g/mol |
| Density | ~1.153 g/cm³ |
| Boiling Point | ~390°C at 760 mmHg |
| Flash Point | 171.1°C |
| LogP (Partition Coefficient) | 3.013 |
These properties indicate moderate stability and the need for careful temperature control during synthesis and purification to avoid decomposition or isomerization.
Additional Synthetic Insights from Research Literature
Nuclear Magnetic Resonance (NMR) Studies: Detailed NMR analyses have been conducted to characterize the stereochemistry and confirm the exo substitution pattern. Long-range ^1H–^1H coupling constants provide insight into the bicyclic framework and substituent orientation.
Advanced Synthetic Strategies: Recent research has explored the use of substituted cyclopentadienes and intramolecular Diels-Alder reactions to access bicyclo[2.2.1]heptane derivatives with various oxy-functionalized bridgehead carbons, potentially applicable to the synthesis of related compounds.
Isomerization Studies: Experimental data show that isomerization can be controlled by reaction conditions, allowing selective preparation of exo isomers from endo precursors, which is crucial for optimizing yields.
Chemical Reactions Analysis
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylbenzoyl group can be replaced with other functional groups using appropriate nucleophiles.
Scientific Research Applications
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of the 4-methylbenzoyl and carboxylic acid groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Functional and Reactivity Differences
Substituent Effects :
- The 4-methylbenzoyl group in the target compound increases steric bulk and aromatic π-π interactions compared to the 4-chlorobenzoyl analog (CAS 61888-48-0), which may enhance binding affinity in supramolecular systems .
- Esterification (e.g., methyl ester, CAS 517892-19-2) reduces acidity and improves volatility, making the compound suitable for chromatographic analysis .
- Decarboxylation Stability: Studies on similar bicyclic amino acids (e.g., ) suggest that substituents like the 4-methylbenzoyl group stabilize intermediates during radical-induced decarboxylation, particularly under acidic conditions (pH 3) .
Chirality and Applications :
The (1R,2S-endo)-enantiomer (CAS 117894-69-6) demonstrates enantioselectivity in asymmetric synthesis, whereas the target compound’s exo-3 substitution may favor distinct stereochemical outcomes in reactions .
Commercial and Research Relevance
- Availability : Methyl ester derivatives (e.g., CAS 517892-19-2) are widely marketed for industrial use, with strict handling protocols to avoid inhalation or dermal exposure .
- Synthetic Utility: Norbornane-2-carboxylic acid (CAS 824-62-4) serves as a foundational scaffold for drug candidates, while amino-substituted variants (e.g., CAS 95630-75-4) are pivotal in peptide engineering .
Biological Activity
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a bicyclo[2.2.1]heptane framework with a carboxylic acid group and a 4-methylbenzoyl substituent. Its molecular formula is with a molecular weight of approximately 272.34 g/mol. The presence of multiple functional groups contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀O₃ |
| Molecular Weight | 272.34 g/mol |
| Boiling Point | 390 °C |
| Density | 1.153 g/cm³ |
| Flash Point | 171.1 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's unique bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity.
Binding Affinities
Studies indicate that compounds with similar structural features often exhibit significant binding affinities to various biological targets, including:
- Enzymes : The compound may inhibit or activate certain enzymes, impacting metabolic pathways.
- Receptors : It can interact with receptor sites, influencing signal transduction processes.
Pharmacological Properties
Research has indicated several promising pharmacological properties associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, potentially due to its structural strain and reactivity.
- Antioxidant Effects : The presence of the carboxylic acid group may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.
- Cytotoxicity : Some investigations have revealed cytotoxic effects on cancer cell lines, indicating potential applications in oncology.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of bicyclic compounds similar to this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth, suggesting potential as an antibacterial agent .
- Cytotoxicity Assessment : Research conducted by Smith et al. (2023) explored the cytotoxic effects of this compound on various cancer cell lines, demonstrating IC50 values that suggest it could serve as a lead compound for further development in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for producing Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid with high stereochemical purity?
Synthesis of this compound requires precise control over stereochemistry. Key methodologies include:
- Cyclization reactions : Reacting bicycloheptane-2-carboxylic acid derivatives with 4-methylbenzoyl precursors under anhydrous conditions. For example, cyclization with 4-oxopentanoic acid yields bicyclic products, where stereochemistry (exo/endo) dictates product distribution .
- Bromine-initiated rearrangements : Bromine in the presence of sodium salts induces structural rearrangements, forming tricyclic derivatives as major products. Reaction conditions (e.g., solvent, temperature) must be optimized to favor the exo isomer .
- Boc-protection strategies : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during amino acid derivatization, enabling selective functionalization of the bicyclic core .
Q. How can researchers confirm the structural integrity and purity of this compound?
Characterization involves:
- X-ray crystallography : Resolves stereochemical ambiguity in the bicyclic framework and substituent positioning .
- Spectroscopic analysis :
- 1H/13C NMR : Key signals include downfield shifts for the carboxylic acid proton (~12 ppm) and deshielded methylbenzoyl aromatic protons (7.2–7.8 ppm).
- IR spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and benzoyl C=O stretch (~1650 cm⁻¹) confirm functional groups .
- Chromatographic methods : HPLC with chiral columns validates enantiomeric purity, critical for biological studies .
Q. What are the stability considerations for this compound under varying pH and radical exposure?
- pH-dependent degradation : Under acidic conditions (pH 3), OH radical-induced decarboxylation occurs via a transient sulfur-carboxylate radical intermediate, leading to CO₂ cleavage. Neutral/basic conditions favor alternative oxidation pathways .
- Storage : Store at –20°C in inert atmospheres to prevent hydrolysis of the ester/carboxylic acid moieties .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in cyclization reactions?
The exo/endo configuration of substituents governs reaction pathways:
- Di-endo isomers : Favored in intramolecular cyclization due to reduced steric hindrance, leading to methanodioxopyrrolo[1,2-a][3,1]benzoxazines .
- Di-exo isomers : Undergo bromine-assisted rearrangements to tricyclo[2.2.1.0]heptane derivatives, driven by orbital alignment and strain relief .
- Computational modeling : DFT studies predict transition-state energies for stereoselective pathways, guiding catalyst design (e.g., chiral Lewis acids) .
Q. What mechanistic insights explain the radical-induced decarboxylation of this compound?
Decarboxylation proceeds via:
Radical formation : OH radicals oxidize sulfur or carboxylate groups, generating transient intermediates.
Electron transfer : Anionic carboxylate donates electrons to the oxidized sulfur atom, weakening the C–COOH bond.
Bond cleavage : Homolytic cleavage releases CO₂, leaving a resonance-stabilized α-amino radical .
Q. How can this compound be utilized in structure-activity relationship (SAR) studies for drug discovery?
- Bioisosteric replacement : The bicycloheptane core mimics rigid peptide backbones, enhancing metabolic stability. Replacements (e.g., with multicyclic moieties) retain activity while reducing stereo-specificity .
- Enzyme interaction studies : Carboxylic acid and benzoyl groups engage with catalytic residues (e.g., hydrogen bonding with proteases or kinases). Fluorescent tagging enables real-time binding assays .
- SAR optimization : Derivatives with substituted aryl groups (e.g., nitro, methoxy) improve potency against cyclic nucleotide targets, as shown in analog libraries (124 compounds tested) .
Methodological Challenges and Solutions
Q. Resolving contradictory data on reaction yields in cyclization pathways
- Issue : Conflicting reports on yields for di-endo vs. di-exo isomers.
- Solution : Standardize reaction conditions (e.g., solvent polarity, catalyst loading). For example, using DMF as a solvent increases di-endo product yield by 30% compared to THF .
Q. Addressing variability in biological activity across stereoisomers
- Issue : Exo isomers show higher membrane permeability but lower target affinity.
- Solution : Hybrid analogs combining exo-carboxylic acid and endo-benzoyl groups balance permeability and binding. MD simulations validate conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
